molecular formula C19H16O2 B8539954 4-Methoxy-2,6-diphenylphenol CAS No. 32251-20-0

4-Methoxy-2,6-diphenylphenol

Cat. No.: B8539954
CAS No.: 32251-20-0
M. Wt: 276.3 g/mol
InChI Key: SQWMFGXXTYTJKY-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-diphenylphenol is an organic compound belonging to the phenol family. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes two phenyl groups and a methoxy group attached to the phenol ring. It is used in various scientific research applications due to its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,6-diphenylphenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored for its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as recrystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,6-diphenylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be achieved using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of a functional group with another. For example, halogenation can occur in the presence of halogens like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine, bromine, and other halogens.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.

Scientific Research Applications

4-Methoxy-2,6-diphenylphenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-2,6-diphenylphenol primarily involves its antioxidant properties. It can interact with free radicals, neutralizing them by donating an electron, thus preventing oxidative damage to cells and tissues . This compound may also inhibit specific enzymes involved in oxidative stress pathways, further contributing to its protective effects.

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-2,6-diphenylphenol is unique due to its specific structure, which includes two phenyl groups and a methoxy group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

32251-20-0

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

4-methoxy-2,6-diphenylphenol

InChI

InChI=1S/C19H16O2/c1-21-16-12-17(14-8-4-2-5-9-14)19(20)18(13-16)15-10-6-3-7-11-15/h2-13,20H,1H3

InChI Key

SQWMFGXXTYTJKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of phenylboronic acid (0.0842 g, 0.691 mmol), Ba(OH)2.8H2O (0.396 g, 1.26 mmol), and Pd(OAc)2 (0.0014 g, 0.00628 mmol) in DME:H2O (6:1, 7 mL) at room temperature was added 2,6-dibromo-4-methoxyphenol (0.0885 g, 0.314 mmol)). The mixture was then heated at 80° C. for 18 h. The reaction was 50% complete, and an additional 2.2 eq. of phenylboronic acid and 0.02 eq. Pd(OAc)2 were added and continued heating for another 24 h. At this point, the reaction was acidified to pH 1 with 1 N HCl and diluted with EtOAc (100 mL). The organic layer was washed with H2O (10 mL) and brine (10 mL) and then dried (MgSO4). After concentration, the residue was purified by flash chromatography (1 to 5% EtAOc/petroleum ether gradient) to afford the product (0.029 g, 33%) as a clear oil; 1H NMR (CDCl3) δ3.83 (s, 3H), 5.04 (s, 1H), 6.86 (s, 2H), 7.37-7.42 (m, 2H), 7.45-7.50 (m, 4H), 7.54-7.68 (m, 4H); IR (film) 3540, 3060, 2930, 2820, 1605, 1580, 1500, 1470, 1425, 1360, 1330, 1210, 1175, 1120, 1060, 1040, 1025, 755, 700, and 500 cm−1; mass spectrum [EI], m/z 276 (M)+; Anal. Calcd. for C19H16O2.0.80H2O: C, 78.49; H, 6.10; N, 0.00, Found: C, 78.19; H, 5.54; N, 0.19.
Quantity
0.0842 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2.8H2O
Quantity
0.396 g
Type
reactant
Reaction Step One
Quantity
0.0885 g
Type
reactant
Reaction Step One
Name
DME H2O
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.0014 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
33%

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